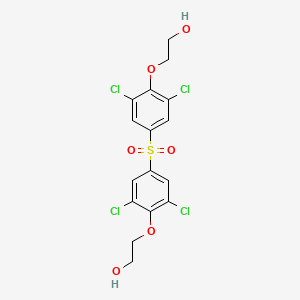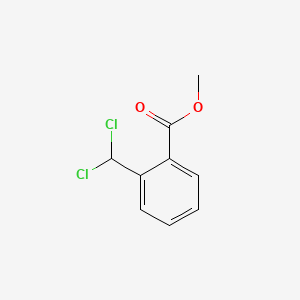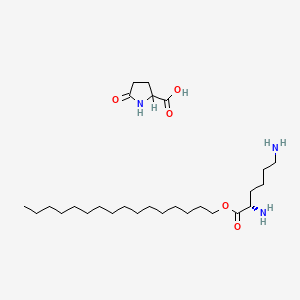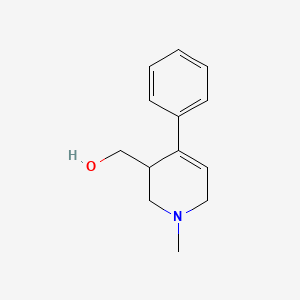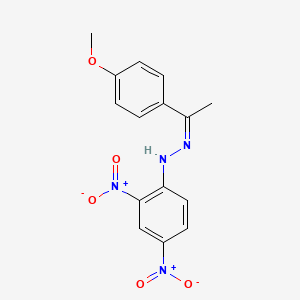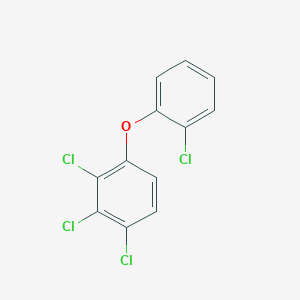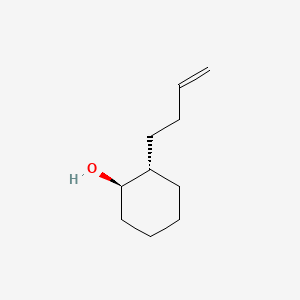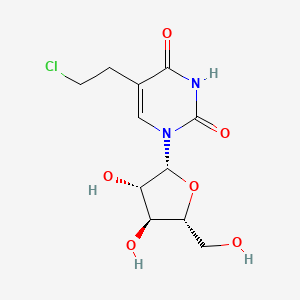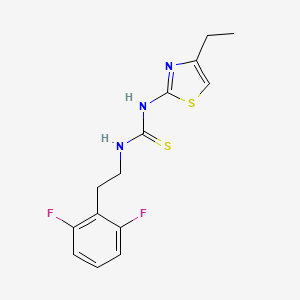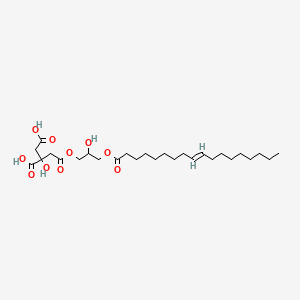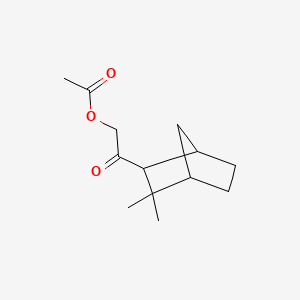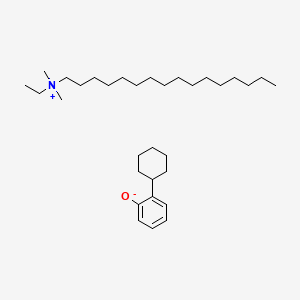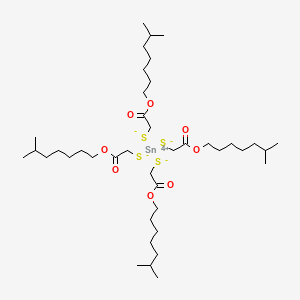
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate typically involves the reaction of tin(IV) chloride with 2-(isooctyloxy)-2-oxoethane-1-thiol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
SnCl4+4C8H17OCH2CSH→Sn(C8H17OCH2CS)4+4HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the preparation of other organotin compounds.
Biology and Medicine
In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
Industrially, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. It also finds applications in the electronics industry as a precursor for tin-based conductive materials.
Wirkmechanismus
The mechanism of action of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination to sulfur and oxygen atoms, leading to the formation of stable organotin complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: An organotin compound with similar catalytic properties.
Tributyltin oxide: Used as a biocide and in antifouling paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and material science applications.
Eigenschaften
CAS-Nummer |
54235-66-4 |
|---|---|
Molekularformel |
C40H76O8S4Sn |
Molekulargewicht |
932.0 g/mol |
IUPAC-Name |
2-(6-methylheptoxy)-2-oxoethanethiolate;tin(4+) |
InChI |
InChI=1S/4C10H20O2S.Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;/h4*9,13H,3-8H2,1-2H3;/q;;;;+4/p-4 |
InChI-Schlüssel |
UXWFFTJAIUFHHW-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


